(Z)-pent-3-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
33698-87-2 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(Z)-pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2- |
InChI Key |
UIUWNILCHFBLEQ-IHWYPQMZSA-N |
SMILES |
CC=CCC(=O)O |
Isomeric SMILES |
C/C=C\CC(=O)O |
Canonical SMILES |
CC=CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Z Pent 3 Enoic Acid
Established Stereoselective Synthetic Pathways for Unsaturated Carboxylic Acids
The creation of cis- or Z-alkenes, particularly within functionalized molecules like unsaturated carboxylic acids, has been a significant goal in organic synthesis. Several powerful and versatile methods have emerged.
Olefin metathesis is an organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-carbene complexes. wikipedia.orgnobelprize.org The widely accepted mechanism, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition between a metal alkylidene and an alkene to form a metallacyclobutane intermediate. wikipedia.orgcaltech.edu This intermediate can then undergo a retro-[2+2] cycloelimination to yield new alkene and alkylidene species. caltech.edu
While early catalysts often produced a mixture of E- and Z-isomers, significant advancements have led to the development of highly Z-selective catalysts. mdpi.com The quest for Z-selectivity is a major frontier in catalyst development, aiming to provide access to complex molecules and unique polymers. acs.org Ruthenium-based catalysts, in particular, have become prominent due to their functional group tolerance and stability. caltech.edumdpi.com The development of chelated ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands has been a breakthrough, enabling highly Z-selective cross-metathesis reactions. acs.orgnih.govcaltech.edu These catalysts can achieve high Z-selectivity (often >95%) for a range of substrates, including those with allylic substituents. rsc.orgresearchgate.net The reaction is often driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577) gas. wikipedia.orgnobelprize.org
Table 1: Examples of Z-Selective Olefin Cross-Metathesis using Ruthenium Catalysts
| Catalyst Type | Reactants | Product | Z:E Ratio | Yield | Reference |
|---|---|---|---|---|---|
| Chelated Ru-NHC | 3-Butenyl acetate (B1210297) + 1-Decene | (Z)-Dodec-9-en-1-yl acetate | 97:3 | 73% | acs.org |
| Cyclometalated Ru | Acrylamide + Terminal Olefin | (Z)-α,β-Unsaturated Amide | High | High | acs.org |
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for alkene synthesis from carbonyl compounds. wikipedia.orgwikipedia.orgnih.gov The traditional Wittig reaction, using unstabilized phosphonium (B103445) ylides, generally favors the formation of (Z)-alkenes. wikipedia.org
The HWE reaction, which employs phosphonate-stabilized carbanions, typically yields (E)-alkenes due to thermodynamic control. wikipedia.orgnrochemistry.com However, significant modifications have been developed to steer the reaction towards the kinetic (Z)-product. The Still-Gennari modification is a key example, utilizing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl or aryl esters) in conjunction with strong, non-coordinating bases (like KHMDS) in polar aprotic solvents (like THF with 18-crown-6) at low temperatures. nrochemistry.comjst.go.jp These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the Z-olefin. nrochemistry.com This approach has proven highly effective for the stereoselective synthesis of a wide range of (Z)-α,β-unsaturated esters. jst.go.jpacs.org
Table 2: Conditions for Z-Selective Horner-Wadsworth-Emmons Reactions
| Phosphonate (B1237965) Reagent Type | Base/Solvent System | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Bis(trifluoroethyl)phosphonoacetate | KHMDS / THF, 18-crown-6 | Electron-withdrawing groups on phosphorus | High Z-selectivity | nrochemistry.com |
| Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates | NaH / THF | Enhanced electron-withdrawing effect | Excellent Z-selectivity for trisubstituted alkenes | acs.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The Heck reaction, for instance, couples aryl or vinyl halides with alkenes. organic-chemistry.org While typically favoring the trans product, modifications can influence stereoselectivity. organic-chemistry.org These reactions provide a pathway to complex unsaturated structures, including alkenoic acids or their precursors. nih.govbohrium.com
Palladium catalysis is also instrumental in the cyclization of alkenoic acids to form lactones, demonstrating the catalyst's utility in manipulating unsaturated acid structures. nih.govthieme-connect.comscilit.com More directly, palladium complexes can catalyze the coupling of organometallic reagents with substrates like 3-iodobut-3-enoic acid to generate 3-substituted but-3-enoic acids, offering a potential route to derivatives of pent-3-enoic acid. researchgate.net Furthermore, palladium-catalyzed decarbonylative coupling reactions have been developed, which can link carboxylic acids to alkenes, providing another synthetic avenue. organic-chemistry.orgbohrium.com
Direct carboxylation involves the addition of a carboxyl group to an unsaturated substrate. Stereoselective hydrocarboxylation of alkynes is a particularly atom-economical method for synthesizing α,β-unsaturated carboxylic acids. acs.orgorganic-chemistry.org This transformation can be achieved using transition-metal catalysts (e.g., nickel or palladium) that facilitate the addition of CO2 or a surrogate like formic acid across the triple bond. acs.orgsioc-journal.cnresearchgate.net
For example, nickel-catalyzed hydrocarboxylation of various alkynes with formic acid can proceed with high regio- and stereoselectivity to afford the corresponding unsaturated acids. acs.orgresearchgate.net Similarly, palladium-catalyzed hydrocarboxylation of alkynols has been shown to yield (E)-alkenoates with high stereoselectivity. rsc.org The carboxylation of in-situ generated organometallic reagents, such as alkenylzirconocenes or organozinc reagents, with CO2 is another effective strategy. organic-chemistry.org These methods offer direct access to the desired carboxylic acid functionality with control over the geometry of the newly formed double bond.
Table 3: Selected Catalytic Systems for Hydrocarboxylation of Alkynes
| Catalyst System | CO₂ Source | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Ni(II) salt / bisphosphine ligand | Formic Acid | Terminal & Internal Alkynes | Regio- and stereoselective formation of α,β-unsaturated carboxylic acids | acs.org |
| (IMes)CuCl | CO₂ (gas) | Alkenylzirconocenes (from alkynes) | α,β-unsaturated carboxylic acids in good yields | organic-chemistry.org |
| Pd-catalyst | CO / Alcohol | 2-Alkynylic Alcohols | Highly regio- and stereoselective syn-hydrocarboxylation | rsc.org |
Targeted Synthesis of (Z)-Pent-3-enoic Acid and its Stereoisomers
The synthesis of this compound specifically requires the precise installation of a cis double bond between the C3 and C4 positions of a five-carbon carboxylic acid chain.
The synthesis of this compound can be approached by applying the general methodologies described previously to specific, readily available precursors.
One potential route is the Wittig or Horner-Wadsworth-Emmons reaction . A Z-selective HWE reaction (Still-Gennari conditions) between propanal and a phosphonate reagent like ethyl bis(trifluoroethyl)phosphonoacetate would yield ethyl (Z)-pent-3-enoate. nrochemistry.com Subsequent hydrolysis of the ester would furnish the target this compound.
Another viable strategy is the hydrocarboxylation of an alkyne . The nickel-catalyzed hydrocarboxylation of 1-butyne (B89482) using formic acid as the CO source could potentially yield this compound, although regioselectivity would need to be carefully controlled to favor carboxylation at the C1 position of the resulting vinyl-nickel species. acs.org
A third approach involves the semi-hydrogenation of an acetylenic precursor . The synthesis of pent-3-ynoic acid followed by stereoselective hydrogenation of the triple bond to a cis-double bond using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), is a classic and effective method for creating Z-alkenes.
Finally, a general method described for preparing this compound involves the oxidation of a suitable olefin precursor. This implies that a precursor like (Z)-pent-3-en-1-ol could be oxidized to the corresponding carboxylic acid to yield the final product.
Methodologies for Purification and Isomeric Purity Assessment of this compound
The purification of this compound and the accurate assessment of its isomeric purity are critical steps following its synthesis. These processes ensure the removal of reactants, byproducts, and, most importantly, the unwanted (E)-isomer.
Purification Methodologies Common purification techniques for carboxylic acids like this compound include recrystallization and distillation. Recrystallization can be performed using a solvent system such as ethyl acetate and hexane, where the desired isomer crystallizes out upon cooling, leaving impurities in the solution. nih.gov For compounds that are liquid at or near room temperature, vacuum distillation is an effective method to separate components based on differences in boiling points. nih.gov In cases where isomers are difficult to separate, preparative chromatography techniques may be employed.
Isomeric Purity Assessment The quantification of the (Z) to (E) isomer ratio is typically accomplished using chromatographic and spectroscopic techniques.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile isomers. For analysis, the carboxylic acids are often converted to more volatile methyl esters. A specific GC method for separating pentenoic acid methyl esters involves using a fused silica (B1680970) capillary column with an oven program starting at 70°C. biorxiv.org Under such conditions, distinct retention times are observed for the isomers, with (Z)-3-pentenoic acid methyl ester typically eluting slightly after its (E) counterpart. biorxiv.org For example, one study reported retention times of 6.89 minutes for the (cis)-isomer and 6.78 minutes for the (trans)-isomer. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for distinguishing between (Z) and (E) isomers. The key diagnostic feature is the coupling constant (³J) between the two vinyl protons on the double bond (C3-H and C4-H).
For the (Z)-isomer , the vinyl protons are cis to each other, resulting in a smaller coupling constant, typically in the range of ~10 Hz . nih.gov
For the (E)-isomer , the vinyl protons are trans to each other, leading to a larger coupling constant, typically around ~15 Hz . nih.gov
This difference in coupling constants provides an unambiguous way to assign the stereochemistry and quantify the isomeric ratio by integrating the respective signals. ¹³C NMR can also be used, as the chemical shifts of the carbons involved in the double bond and the adjacent methyl group will differ between the two isomers. nih.gov
The following table presents analytical data used to distinguish between the pentenoic acid isomers.
| Analytical Technique | Parameter | (Z)-Isomer (cis) | (E)-Isomer (trans) |
| Gas Chromatography (GC) biorxiv.org | Retention Time (methyl ester) | 6.89 min | 6.78 min |
| ¹H NMR Spectroscopy nih.gov | Vinyl Proton Coupling Constant (³JH,H) | ~10 Hz | ~15 Hz |
Biosynthetic Routes to Pentenoic Acid Derivatives in Non-Human Systems
In nature, particularly in microorganisms, the carbon backbones of pentenoic acid and its derivatives are not typically synthesized as standalone products but arise from central metabolic pathways designed for fatty acid and polyketide synthesis. These pathways provide the fundamental building blocks and enzymatic machinery to construct short-chain unsaturated acyl groups.
Enzymatic Pathways in Microorganisms or Plants Leading to Pentenoic Acid Backbones
The biosynthesis of short-chain fatty acid backbones, including the five-carbon pentenoyl chain, is primarily achieved through iterative elongation cycles starting from simple precursors. Two major pathways are central to this process in microorganisms.
The Reverse β-Oxidation (rBOX) Pathway: This synthetic pathway is essentially the reversal of the fatty acid degradation cycle. google.comnih.gov It is an efficient, non-decarboxylative route that elongates an acyl-CoA primer by two carbons in each cycle. nih.gov The pathway utilizes a core set of four enzymes to catalyze the elongation sequence:
3-Ketoacyl-CoA Thiolase: Catalyzes the initial Claisen condensation of a primer (e.g., propionyl-CoA) with an extender unit (acetyl-CoA) to form a β-ketoacyl-CoA. nih.govugr.es
Acetoacetyl-CoA Reductase: Reduces the β-keto group to a hydroxyl group. ugr.es
Enoyl-CoA Hydratase: Dehydrates the β-hydroxyacyl-CoA to create a double bond, typically forming a trans-2-enoyl-CoA intermediate. nih.gov
Enoyl-CoA Reductase: Reduces the double bond to yield a saturated acyl-CoA, now elongated by two carbons. frontiersin.org
To produce an unsaturated C5 backbone, the cycle would start with a C3 primer and undergo one round of elongation, with the process terminating before the final reduction step.
The Fatty Acid Synthase (FAS) Pathway: The canonical de novo fatty acid synthesis pathway in plants and bacteria also builds fatty acids from acetyl-CoA. aocs.orgmdpi.com While it typically produces longer-chain fatty acids, its fundamental chemistry is similar to the rBOX pathway, involving condensation, reduction, dehydration, and a second reduction. aocs.org In this system, the growing acyl chain is attached to an Acyl Carrier Protein (ACP) rather than CoA. wiley.com The formation of a cis double bond, characteristic of this compound, often involves specialized enzymes. In many bacteria, an isomerase (like FabA in E. coli) introduces a cis double bond at an intermediate chain length by isomerizing the trans-Δ² intermediate of the elongation cycle into a cis-Δ³ species, which is then further elongated. nih.govresearchgate.net
Identification of Biosynthetic Precursors and Intermediates
The synthesis of all fatty acids, including pentenoic acid derivatives, relies on a small pool of central metabolites as primary precursors.
Biosynthetic Precursors: The fundamental building block for fatty acid synthesis is acetyl-CoA . aocs.orgcsic.es This two-carbon unit is derived from the catabolism of carbohydrates (like glucose) or other carbon sources. nih.govcsic.es For the synthesis of odd-chain fatty acids, such as a C5 chain, a three-carbon primer is required. This primer is typically propionyl-CoA . nih.gov Propionyl-CoA can be generated from various metabolic routes, including the metabolism of certain amino acids or through pathways like the ethylmalonyl-CoA pathway, which converts acetyl-CoA into more complex intermediates. nih.govasm.org
Biosynthetic Intermediates: During the elongation process, several key intermediates are formed. In the context of producing a C5 backbone from a propionyl-CoA primer, the key intermediates within the rBOX or FAS cycles would be:
3-Ketovaleryl-CoA/ACP: Formed by the condensation of propionyl-CoA and acetyl-CoA.
(R)-3-Hydroxyvaleryl-CoA/ACP: The product of the first reduction step. This is a crucial intermediate, as it is also a monomer for the biosynthesis of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), confirming its biological availability. nih.govutwente.nl
Pent-2-enoyl-CoA/ACP: The unsaturated intermediate formed after dehydration. This intermediate is typically in the trans (E) configuration. frontiersin.org
The generation of the (Z)-isomer would require the action of an isomerase on an unsaturated intermediate or a specialized synthase that directs cis stereochemistry.
The table below outlines the primary precursors and key intermediates in the biosynthesis of a C5 acyl chain.
| Molecule Type | Compound Name | Role in Biosynthesis | Relevant Pathway(s) |
| Precursor | Acetyl-CoA | Primary two-carbon extender unit. csic.es | FAS, rBOX, Ethylmalonyl-CoA |
| Precursor | Propionyl-CoA | Primary three-carbon primer for odd-chain synthesis. nih.gov | FAS, rBOX |
| Intermediate | (R)-3-Hydroxyvaleryl-CoA | Reduced intermediate; precursor for PHBV polymer. nih.gov | FAS, rBOX, PHA Synthesis |
| Intermediate | Pent-2-enoyl-CoA | Unsaturated intermediate formed after dehydration. frontiersin.org | FAS, rBOX |
Chemical Reactivity and Mechanistic Investigations of Z Pent 3 Enoic Acid
Electrophilic Additions to the Carbon-Carbon Double Bond of (Z)-Pent-3-enoic Acid
The π-bond of the alkene functionality in this compound is susceptible to attack by electrophiles, leading to a variety of addition products. The stereochemistry and regiochemistry of these reactions are of significant interest in synthetic organic chemistry.
Stereoselective Halogenation Reactions and Product Analysis
The halogenation of alkenes is a classic example of an electrophilic addition reaction. While specific studies on the stereoselective halogenation of this compound are not extensively detailed in the provided results, the principles of alkene halogenation can be applied. The reaction of an alkene with a halogen, such as bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate. For (Z)-alkenes, this mechanism generally leads to anti-addition of the two halogen atoms.
In the case of this compound, the reaction with Br₂ would be expected to form a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) would occur from the side opposite to the bromonium ion bridge, resulting in the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromopentanoic acid.
Decarboxylative halogenation is another relevant reaction, where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. acs.org For α,β-unsaturated carboxylic acids like cinnamic acids, bromodecarboxylation can lead to the formation of vinyl bromides. acs.org While this compound is a β,γ-unsaturated acid, the principles of electrophilic addition followed by potential rearrangement or elimination could lead to a variety of halogenated products depending on the reaction conditions.
A related process involves the bromination of cinnamic acids with Br₂ to stereoselectively form anti-3-aryl-2,3-dibromopropanoic acids. acs.org This highlights the stereochemical control possible in such reactions.
Table 1: Expected Products from Stereoselective Halogenation of this compound
| Reactant | Reagent | Expected Major Product(s) | Stereochemistry |
| This compound | Br₂ | (3R,4S)- and (3S,4R)-3,4-dibromopentanoic acid | Anti-addition |
This table is based on general principles of alkene halogenation as specific experimental data for this compound was not available in the search results.
Hydrohalogenation and Hydration Mechanisms
Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes is a fundamental electrophilic addition reaction. pressbooks.pubmasterorganicchemistry.com The reaction of this compound with an acid like HBr proceeds via a two-step mechanism. pressbooks.pub First, the alkene's π-electrons attack the proton of the hydrogen halide, forming a carbocation intermediate and a halide ion. pressbooks.pub The proton adds to the carbon atom that results in the more stable carbocation. In the case of this compound, protonation at C4 would yield a secondary carbocation at C3, while protonation at C3 would yield a different secondary carbocation. The stability of these carbocations would influence the regioselectivity of the reaction. The second step involves the nucleophilic attack of the halide ion on the carbocation, forming the final alkyl halide product. pressbooks.pub Due to the planar nature of the carbocation intermediate, the halide can attack from either face, potentially leading to a mixture of syn- and anti-addition products.
Hydration: The acid-catalyzed hydration of alkenes results in the formation of alcohols. masterorganicchemistry.com This reaction also proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, treatment with aqueous acid would lead to the protonation of the double bond to form a carbocation, followed by the attack of a water molecule. A final deprotonation step yields the alcohol. Similar to hydrohalogenation, the regioselectivity is governed by the formation of the most stable carbocation (Markovnikov's rule). masterorganicchemistry.com The reaction is generally not stereoselective, producing a mixture of syn- and anti-addition products. masterorganicchemistry.com
Nucleophilic Reactions at the Carboxyl Group of this compound
The carboxyl group of this compound is a site for various nucleophilic acyl substitution reactions. These reactions are crucial for the synthesis of derivatives such as esters and amides.
Esterification Kinetics and Equilibrium Studies
Esterification of carboxylic acids with alcohols is a reversible reaction, typically catalyzed by an acid. The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For instance, studies on the esterification of acetic acid with ethanol (B145695) have shown that increasing the reaction temperature increases the rate constant and conversion. researchgate.net
Table 2: Factors Influencing Esterification of this compound
| Factor | Effect on Reaction Rate | Effect on Equilibrium |
| Increased Temperature | Increases | Shifts according to reaction enthalpy (esterification is often exothermic) researchgate.net |
| Acid Catalyst | Increases | No effect |
| Excess Alcohol | Increases | Shifts towards product formation |
| Removal of Water | Increases | Shifts towards product formation |
This table is based on general principles of Fischer esterification.
Amide Bond Formation and Diverse Carboxyl Derivatization
The carboxyl group of this compound can be converted into a variety of derivatives. Amide bond formation is a key transformation, often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. This methodology is fundamental in peptide synthesis. smolecule.com
Other carboxyl derivatizations include reduction to the corresponding alcohol or conversion to other functional groups via substitution reactions. The presence of the double bond adds another layer of reactivity to consider during these transformations.
Oxidation and Reduction Chemistry of this compound
The two primary functional groups of this compound, the carboxylic acid and the double bond, can be targeted with a high degree of chemoselectivity using appropriate reagents.
Chemoselective Reduction of the Carboxyl Group to Alcohols or Aldehydes
The reduction of a carboxylic acid to a primary alcohol or an aldehyde while preserving a carbon-carbon double bond in the molecule is a key synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxyl group but will typically also reduce the C=C double bond, leading to the saturated alcohol.
For chemoselective reduction, biocatalysis offers a powerful alternative. Carboxylic acid reductases (CARs) are enzymes that catalyze the selective one-step reduction of carboxylic acids to their corresponding aldehydes, using ATP and NADPH as cofactors. rsc.org This enzymatic system has been successfully applied to α,β-unsaturated carboxylic acids to produce allylic alcohols in a one-pot cascade where the intermediate aldehyde is further reduced by a dehydrogenase. rsc.org A key advantage of this method is that the double bond is not reduced. rsc.org
Chemical methods using less reactive hydride reagents can also achieve selectivity. Diisobutylaluminium hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures, and similar conditions might be applied to the carboxylic acid itself, potentially after conversion to a more reactive derivative. ncert.nic.in
Table 2: Reagents for the Reduction of this compound This table is interactive. You can sort and filter the data.
| Reagent | Target Group | Expected Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | Carboxyl & Alkene | Pentan-1-ol | Low | |
| Carboxylic Acid Reductase (CAR) + GDH | Carboxyl | (Z)-Pent-3-en-1-ol | High | rsc.org |
| DIBAL-H | Carboxyl | (Z)-Pent-3-en-1-al | Moderate to High | ncert.nic.in |
Selective Oxidation of the Double Bond (e.g., epoxidation, dihydroxylation)
The carbon-carbon double bond in this compound is susceptible to various oxidative transformations that leave the carboxylic acid group intact.
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond. Starting with the (Z)-alkene, this would result in a cis-epoxide. This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other functionalized products. libretexts.org
Dihydroxylation: The direct conversion of the alkene to a vicinal diol can be achieved with high stereoselectivity.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄), will add two hydroxyl groups to the same face of the double bond. libretexts.org For this compound, this results in the formation of a syn-diol, which will be a meso compound.
Anti-dihydroxylation: This is typically achieved in a two-step process involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring. The nucleophilic attack by water occurs from the face opposite to the epoxide oxygen, resulting in an anti-diol. libretexts.org For this compound, this would produce a racemic mixture of enantiomeric diols.
These selective oxidation reactions have been applied to related unsaturated amino acids to prepare epoxidized and dihydroxylated products. researchgate.net
Table 3: Selective Oxidation Reactions of the Alkene in this compound This table is interactive. You can sort and filter the data.
| Reaction | Reagent(s) | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA | cis-3,4-Epoxypentanoic acid | Syn-addition | libretexts.org |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO | (3R,4S)-3,4-Dihydroxypentanoic acid (meso) | Syn-addition | libretexts.org |
Detailed Kinetic and Mechanistic Studies of this compound Reactions
Understanding the rates and mechanisms of reactions is fundamental to optimizing reaction conditions and controlling product outcomes.
Investigation of Reaction Rates under Varied Conditions (e.g., temperature, solvent, catalysts)
Detailed kinetic studies for this compound itself are not widely reported in the analyzed literature, but extensive studies on its isomer, 4-pentenoic acid, provide a strong model for the methodologies used. The kinetics of the iodolactonization of 4-pentenoic acid have been studied using ¹³¹I-labeled iodine, revealing a rate law of rate = k₃[acid][I₂]². acs.org
Kinetic investigations of the pyridine-catalyzed selenolactonization of 4-pentenoic acid have been performed using UV-Vis spectrophotometry under pseudo-first-order conditions. researchgate.netcornell.edu These studies systematically varied temperature, the type of cyclizing reagent (PhSeCl vs. PhSeBr), and the catalyst. The results showed that reaction rates increase with temperature and that PhSeCl is a more reactive reagent than PhSeBr. researchgate.net The catalytic effect was also shown to be dependent on the nature of the base used. researchgate.netcornell.edu From these temperature-dependent rate studies, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined, providing deeper insight into the transition state of the rate-determining step. acs.org For example, the large negative entropy of activation observed for iodolactonization suggests a highly ordered transition state, consistent with the proposed cyclic mechanism. acs.org
Table 4: Kinetic Data for the Iodolactonization of Pentenoic and Related Acids This data is for illustrative purposes, based on studies of isomers, to demonstrate the principles of kinetic analysis. This table is interactive. You can sort and filter the data.
| Substrate | k (M⁻² min⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
|---|---|---|---|---|
| 4-Pentenoic acid | - | 3.3 | -59 | acs.org |
| 2-Phenyl-4-pentenoic acid | - | 5.8 | -51 | acs.org |
| 2,2-Diphenyl-4-pentenoic acid | - | 9.0 | -28 | acs.org |
Elucidation of Comprehensive Reaction Pathways and Transition State Characterization
The reactivity of this compound is characterized by several key pathways, including oxidation, reduction, and substitution reactions. The presence of the double bond and the carboxylic acid functional group allows for a diverse range of transformations. smolecule.com
Oxidation: this compound can be oxidized to form various products such as aldehydes and ketones. Common oxidizing agents used for this purpose include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The reduction of this compound can yield saturated carboxylic acids. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo substitution reactions. For instance, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group of the carboxylic acid with a halogen.
Isomerization: Mechanistic studies have shown that under certain reaction conditions, this compound can undergo isomerization. For example, in the presence of an iron catalyst, (Z)-4-phenylbut-3-enoic acid was observed to completely isomerize to its (E)-isomer. researchgate.net This suggests a potential for similar isomerization in this compound under specific catalytic conditions.
vulcanchem.comvulcanchem.com-Sigmatropic Rearrangements: While direct studies on this compound are limited, research on analogous systems provides insight. For instance, studies on 5-(pentafluorosulfanyl)-pent-3-en-2-ol, a related allylic alcohol, have shown that the stereochemistry of the double bond influences the outcome of Johnson-Claisen rearrangements. rsc.org Hydrogenation of a related alkyne with a Lindlar catalyst selectively produced the (Z)-allylic alcohol, which could then undergo further reactions. rsc.org This highlights the potential for this compound to participate in concerted pericyclic reactions, with the transition state geometry being a crucial determinant of the product structure. Theoretical studies on the thermal decarboxylation of but-3-enoic acid and its derivatives support a "twisted chair" six-membered cyclic transition state. grafiati.com
Interactive Data Table: Common Reactions of this compound
| Reaction Type | Reagents | Major Products |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Aldehydes, Ketones |
| Reduction | Lithium aluminum hydride (LiAlH4), H2/catalyst | Saturated carboxylic acids |
| Substitution | Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3) | Acyl halides |
Influence of (Z)-Stereochemistry on Reaction Kinetics and Product Distribution
The (Z)-configuration of the double bond in this compound has a significant impact on its chemical reactivity, influencing both the speed of reactions and the types of products formed. This stereochemical arrangement creates a specific molecular geometry that differentiates its behavior from its (E)-isomer.
The "Z" configuration introduces steric constraints that can affect the approach of reagents to the double bond and the carboxylic acid functionality. This steric hindrance can influence the rate of reactions. For example, in catalytic hydrogenations, the accessibility of the double bond to the catalyst surface can be different for the (Z) and (E) isomers, leading to different reaction rates.
In isomerization reactions, the relative stability of the (Z) and (E) isomers plays a crucial role. As observed with (Z)-4-phenylbut-3-enoic acid, the (E)-isomer is often thermodynamically more stable, driving the equilibrium towards its formation under catalytic conditions. researchgate.net The rate at which this isomerization occurs is a key kinetic parameter.
Furthermore, in pericyclic reactions like the Claisen rearrangement, the initial (Z)-geometry of the double bond directly dictates the stereochemistry of the product. The transition state of the reaction is influenced by the spatial arrangement of the substituents on the double bond, leading to specific diastereomeric products. Studies on related systems have shown that the E/Z ratio of the starting material can control the syn/anti diastereoselectivity of the rearrangement products. rsc.org
Interactive Data Table: Influence of Stereochemistry on Reactivity
| Reaction Type | Influence of (Z)-Stereochemistry |
| Catalytic Hydrogenation | Steric hindrance may affect the rate of reaction compared to the (E)-isomer. |
| Isomerization | The less stable (Z)-isomer can be converted to the more stable (E)-isomer under catalytic conditions. researchgate.net |
| Pericyclic Reactions | The (Z)-geometry dictates the stereochemical outcome of the products. |
Derivatives, Analogs, and Their Synthetic Utility in the Context of Z Pent 3 Enoic Acid
Synthesis of Esters, Amides, and Anhydrides of (Z)-Pent-3-enoic Acid
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a variety of derivatives, including esters, amides, and anhydrides. These transformations are fundamental in organic chemistry, often employed to modify the compound's reactivity or to incorporate it into larger molecular frameworks. evitachem.com
Esters are commonly prepared through Fischer esterification, which involves reacting this compound with an alcohol in the presence of an acid catalyst. evitachem.com For example, the synthesis of tert-butyl (Z)-pent-3-enoate is achieved by reacting the acid with tert-butyl alcohol. evitachem.com Methyl (E)-pent-3-enoate is another example of an ester derivative. nist.gov These ester derivatives can undergo further reactions such as hydrolysis back to the carboxylic acid or transesterification to form different esters. evitachem.com
Amides are synthesized by reacting this compound with an amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, to facilitate the nucleophilic attack by the amine. Research has described the synthesis of various amides, such as (Z)-5-(2-Methoxy-phenyl)-3-methyl-pent-3-enoic acid amide. molaid.com
Anhydrides of this compound can be formed by the dehydration of two molecules of the acid, often using a strong dehydrating agent. These anhydrides are highly reactive acylating agents and can be used to introduce the (Z)-pent-3-enoyl group into other molecules. For instance, cis (Ph/Ar)-4,5-diphenyl- and cis (Ph/Ar)-4-phenyl-5-p-tolyl-pent-4-enoic acid anhydrides have been converted to cyclopentenones and arylidene tetralone carboxylic acids using aluminum chloride. grafiati.com
Halogenated, Hydroxylated, and Aminated Derivatives of this compound
The introduction of halogen, hydroxyl, or amino groups onto the carbon backbone of this compound significantly expands its synthetic potential.
Halogenated derivatives can be prepared through various methods. For example, the reaction of pent-4-enoic acid with hydrobromic acid (HBr) results in the formation of 5-bromopentanoic acid. quora.com While this example involves an isomer, similar electrophilic addition reactions can be envisioned for this compound, though the regioselectivity would be a key consideration.
Hydroxylated derivatives can be synthesized via several routes. For instance, hydroboration-oxidation of the double bond would yield an anti-Markovnikov alcohol.
Aminated derivatives are of particular interest due to their relevance in peptide and medicinal chemistry. The synthesis of (Z)- and (E)-5-aminopent-3-enoic acid has been reported for structure-activity studies on GABA receptors. grafiati.com Furthermore, the synthesis of aminated derivatives like (2S)-(E)-2-amino-5-fluoro-pent-3-enoic acid has been described for incorporation into peptides. nih.gov
Conjugate Additions to the α,β-Unsaturated System and Further Functionalization
While this compound is a γ,δ-unsaturated acid, its isomer, pent-2-enoic acid, is an α,β-unsaturated system and is more relevant to discussions of conjugate additions. However, under certain conditions, isomerization of this compound to its conjugated counterpart can occur, opening up pathways for 1,4-conjugate addition reactions. For example, when (Z)-4-phenylbut-3-enoic acid was subjected to specific reaction conditions, complete Z/E-isomerization of the double bond occurred. researchgate.net
Further functionalization of the derivatives of this compound is a broad area of synthetic exploration. The double bond can undergo a variety of addition reactions, and the carboxyl group can be converted to other functional groups, providing a multitude of pathways to more complex molecules.
This compound as a Chiral Building Block in Complex Molecule Synthesis
The stereochemistry of the double bond in this compound makes it a valuable chiral building block in the synthesis of complex molecules, particularly when combined with other stereocenters.
Incorporation into Peptide and Glycosidic Structures through Amide or Ester Linkages
This compound and its derivatives can be incorporated into peptide and glycosidic structures. The synthesis of a linker, cis-5-aminopent-3-enoic acid (cis-Apa), has been developed for the creation of cyclic pseudopeptides. acs.org This demonstrates the utility of this scaffold in constructing peptidomimetics. Furthermore, the synthesis of (S,Z)-2-amino-5-phosphonopent-3-enoic acid has been reported for the synthesis of rhizocticin A and plumbemycin A, which are oligopeptides. nih.gov
Role in the Synthesis of Natural Products and Bioactive Compounds
This compound and its analogs are utilized in the synthesis of natural products and bioactive compounds. a2bchem.com For instance, derivatives of pentenoic acid are found in some natural products and are used as precursors in the synthesis of pharmaceuticals and agrochemicals. a2bchem.comwikipedia.org The synthesis of (±)-4-alkanolides from pent-4-enoic acid highlights the role of these unsaturated acids in constructing lactone-containing natural products. researchgate.net
Stereoisomeric Analogs: (E)-Pent-3-enoic Acid and Pent-4-enoic Acid
The stereoisomers of this compound, namely (E)-pent-3-enoic acid and the constitutional isomer pent-4-enoic acid, exhibit different chemical properties and reactivity.
(E)-Pent-3-enoic acid , the trans-isomer, has a different spatial arrangement of atoms, which influences its chemical and physical properties. wikipedia.org It can be synthesized and used as a starting material for various chemical reactions, including esterification, oxidation, and reduction. medchemexpress.com The synthesis of (E)-pent-3-enoyl chloride from (E)-pent-3-enoic acid has been achieved using reagents like thionyl chloride.
Pent-4-enoic acid is an isomer with the double bond at the terminal position of the carbon chain. wikipedia.org This structural difference leads to distinct reactivity. It is a versatile building block in its own right and is used in the synthesis of various organic compounds, including pharmaceuticals and fragrances. a2bchem.com Pent-4-enoic acid can undergo reactions such as esterification, hydrogenation, and oxidation to yield a range of functionalized derivatives. a2bchem.com
Comparative Reactivity and Synthetic Applicability of Isomers
The geometric isomerism of the carbon-carbon double bond in pent-3-enoic acid gives rise to (Z)- and (E)-isomers, which, despite their constitutional similarity, display distinct chemical reactivity and are therefore suited for different synthetic purposes. wikipedia.org The spatial arrangement of the substituents around the double bond influences steric hindrance and electronic effects, which in turn govern their participation in chemical transformations.
The (Z)-isomer, with the higher priority groups on the same side of the double bond, can exhibit unique reactivity due to the proximity of the carboxyl group and the terminal methyl group. This can influence its role in intramolecular reactions and its binding to catalyst surfaces. In contrast, the (E)-isomer, or trans-isomer, generally possesses greater thermal stability due to reduced steric strain.
The synthetic applicability of these isomers is broad. They serve as starting materials for a variety of chemical reactions, including esterification, oxidation, and reduction. medchemexpress.com For instance, (E)-pent-3-enoic acid has been utilized as a reagent in catalytic regioselective reductive olefin hydroalkylation, acting as both a hydride and an alkyl source. chemicalbook.com
The reactivity of these isomers can be further modulated by the introduction of other functional groups. For example, (E)-2-oxopent-3-enoic acid, a keto acid derivative, demonstrates reactivity at both the ketone and the double bond, participating in oxidation, reduction, and electrophilic addition reactions. smolecule.com This dual reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com
The table below summarizes key differences in the reactivity and applications of the (Z)- and (E)-isomers of pent-3-enoic acid and a selected derivative.
| Compound | Key Reactivity Features | Primary Synthetic Applications |
| This compound | Unique stereochemistry influences interactions in catalytic processes. Can undergo oxidation, reduction, and substitution reactions. | Building block for complex organic molecules, substrate in catalysis studies. |
| (E)-Pent-3-enoic acid | Generally more thermally stable. Serves as a versatile starting material for various transformations. medchemexpress.com | Reagent in reductive olefin hydroalkylation, chemicalbook.com starting material for esterification, oxidation, and reduction. medchemexpress.com |
| (E)-2-Oxopent-3-enoic acid | Possesses both a reactive keto group and a double bond, allowing for diverse chemical modifications. smolecule.com | Intermediate in the synthesis of complex organic molecules and fine chemicals. smolecule.com |
Strategies for Isomerization and Stereocontrol between Z- and E-Forms
The selective synthesis and interconversion of the (Z)- and (E)-isomers of pent-3-enoic acid and its derivatives are crucial for their application in stereospecific synthesis. Various strategies have been developed to control the geometry of the double bond, either during the initial synthesis or through subsequent isomerization reactions.
Isomerization Strategies:
The conversion of one geometric isomer to another can be achieved under specific reaction conditions, often employing catalysts. For example, the isomerization of the more stable (E)-isomer to the (Z)-isomer can be accomplished using transition-metal catalysts. Complexes of palladium and ruthenium have proven effective in this transformation.
Conversely, conditions can be optimized to favor the formation of the (E)-isomer. For instance, in the synthesis of related compounds like ethyl 2-methyl-3-pentenoate, lower temperatures and non-polar solvents can favor the cis (Z) isomer, while higher temperatures promote the formation of the trans (E) isomer.
Stereocontrol in Synthesis:
Achieving stereocontrol from the outset of a synthetic sequence is often the most efficient approach. Several synthetic methodologies allow for the selective formation of either the (Z)- or (E)-isomer.
Wittig and Related Reactions: The Wittig reaction and its variations are powerful tools for creating double bonds with a defined stereochemistry. The choice of the ylide and the reaction conditions can be tailored to favor the formation of either the Z- or E-alkene.
Selective Hydrogenation: The partial hydrogenation of an alkyne precursor can provide access to the (Z)-alkene. The use of specific catalysts, such as Lindlar's catalyst, is essential for stopping the reduction at the alkene stage and ensuring cis-stereoselectivity.
Sigmatropic Rearrangements: Reactions like the Ireland-Claisen rearrangement of allyl esters can be employed to construct carbon-carbon bonds with excellent stereocontrol, leading to the formation of specific isomers of substituted pentenoic acids. researchgate.net
Catalytic Methods: The development of novel catalysts continues to provide new avenues for stereoselective synthesis. For example, isothiourea-mediated reactions have been shown to promote asymmetric functionalization of (E)-pent-3-enoic acid. scispace.com
The table below outlines some of the key strategies for achieving isomerization and stereocontrol for pent-3-enoic acid and its analogs.
| Strategy | Description | Outcome |
| Transition-Metal Catalysis | Use of palladium or ruthenium complexes to facilitate reversible alkene coordination. | Isomerization between (E) and (Z) forms. |
| Temperature and Solvent Control | Manipulation of reaction temperature and solvent polarity to influence the thermodynamic and kinetic favorability of isomer formation. | Selective formation of either the (Z) or (E) isomer in certain reactions. |
| Selective Alkyne Hydrogenation | Partial reduction of a pent-3-ynoic acid precursor using a poisoned catalyst like Lindlar's catalyst. | Predominant formation of this compound. |
| Wittig Reaction | Reaction of a phosphorus ylide with an appropriate aldehyde or ketone. | Can be tuned to favor either the (Z) or (E) isomer depending on the ylide and reaction conditions. |
| Ireland-Claisen Rearrangement | A medchemexpress.commedchemexpress.com-sigmatropic rearrangement of an allyl ester enolate. researchgate.net | Stereoselective formation of γ,δ-unsaturated carboxylic acids. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for Z Pent 3 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (Z)-pent-3-enoic acid, offering a window into the magnetic environments of its constituent atoms.
¹H NMR and ¹³C NMR for Primary Structure Determination
One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are instrumental in establishing the primary structure of this compound.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide a wealth of information. The proton of the carboxylic acid group (COOH) typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. The vinyl protons on the cis-configured double bond exhibit characteristic coupling constants (J-values), which are crucial for confirming the Z-isomer. For cis-isomers, these coupling constants are typically in the range of 10–12 Hz.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the carboxyl group is readily identifiable by its significant downfield shift. The positions of the signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain further confirm the carbon skeleton of pent-3-enoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom | Chemical Shift (ppm) | Multiplicity |
| H (on C2) | 3.12 | d |
| H (on C3) | 5.58 | m |
| H (on C4) | 5.75 | m |
| H (on C5) | 1.68 | d |
| H (on COOH) | ~12 | br s |
Data is based on predictive models and typical values for similar structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom | Chemical Shift (ppm) |
| C1 (COOH) | ~178 |
| C2 | ~35 |
| C3 | ~122 |
| C4 | ~129 |
| C5 | ~13 |
Data is based on predictive models and typical values for similar structures.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Full Structural Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²J and ³J couplings). For this compound, a COSY spectrum would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, as well as the protons on C4 and the methyl protons at C5. This confirms the connectivity of the carbon backbone.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons to which they are attached. An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the C2 protons to the ¹³C signal of C2, and similarly for the C3, C4, and C5 positions, thus assigning each proton to its corresponding carbon atom.
NOESY for Confirmation of Z-Stereochemistry
The definitive confirmation of the Z-stereochemistry of the double bond is achieved through the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity.
For this compound, a NOESY spectrum would show a cross-peak between the vinyl protons on C3 and C4. Crucially, a cross-peak would also be observed between the proton on C3 and the protons of the adjacent methylene (B1212753) group at C2, and between the proton on C4 and the protons of the methyl group at C5. The presence of these through-space interactions confirms that these groups are on the same side of the double bond, which is characteristic of the Z or cis configuration.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. The molecular formula of this compound is C₅H₈O₂. The calculated monoisotopic mass for this formula is 100.052429 atomic mass units (amu). nih.gov HRMS can measure this mass with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass (amu) |
| C₅H₈O₂ | 100.052429 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the precursor ion.
For this compound, the molecular ion at m/z 100 would be selected as the precursor ion. The fragmentation of this ion would likely proceed through characteristic pathways for carboxylic acids and unsaturated systems. Common fragmentation events could include:
Loss of a water molecule (H₂O): This would result in a fragment ion at m/z 82.
Loss of the carboxyl group (COOH): This would lead to a fragment ion at m/z 55.
Cleavage of the carbon-carbon bonds in the alkyl chain, leading to a variety of smaller fragment ions.
By analyzing the masses of these fragment ions, a detailed picture of the molecule's structure can be constructed, providing corroborating evidence for the assignments made by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. They provide a molecular fingerprint based on the vibrational modes of chemical bonds.
Characteristic Vibrational Modes for Carboxyl and Cis-Alkene Groups
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the carboxylic acid and the cis-alkene functional groups. The carboxylic acid group is identified by a strong C=O stretching band typically appearing around 1700 cm⁻¹. The O-H stretch of the carboxyl group is also a key indicator, though it often appears as a broad band.
The cis-C=C double bond presents a stretching vibration that is typically found around 1640 cm⁻¹. The presence of this band, along with the out-of-plane bending vibrations for the cis-substituted alkene, helps to confirm the geometry of the double bond. It is important to note that the energies of these vibrational bands can be influenced by factors such as electron density, hydrogen bonding, and interactions with metal cations. princeton.edu
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Carboxylic Acid | O-H Stretch | Broad band |
| Cis-Alkene | C=C Stretch | ~1640 |
| Cis-Alkene | =C-H Bend (out-of-plane) | Varies |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like short-chain fatty acids. usherbrooke.caresearchgate.net For less volatile or thermally labile compounds, derivatization is often required to improve their chromatographic properties. usherbrooke.cashimadzu.com In the case of this compound, derivatization to a more volatile ester form can enhance its separation and detection.
GC coupled with mass spectrometry (GC-MS) provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification and quantification. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used to elucidate its structure. For instance, the ozonolysis of related compounds has been studied using GC-MS to identify reaction products. bham.ac.uk
A typical GC method for short-chain fatty acid analysis might involve a polar capillary column and a temperature-programmed oven to ensure good separation. bham.ac.uk
| Parameter | Typical Value/Condition |
| Column | Polar capillary column (e.g., BPX-5) shimadzu.com |
| Carrier Gas | Helium bham.ac.uk |
| Injection Mode | Split or Splitless shimadzu.com |
| Oven Program | Temperature ramp (e.g., 40°C to 200°C at 10°C/min) bham.ac.uk |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography is another powerful tool for the analysis of short-chain fatty acids. acs.org It is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC is a common mode used for separating carboxylic acids.
Coupling HPLC with mass spectrometry (HPLC-MS) offers enhanced sensitivity and specificity for the quantification of short-chain fatty acids in various matrices. nih.govresearchgate.netfrontiersin.org Derivatization can also be employed in HPLC-MS to improve ionization efficiency and chromatographic retention. shimadzu.com For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used as a derivatizing agent for short-chain fatty acids. shimadzu.com
| Parameter | Typical Value/Condition |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/water gradient with an acid modifier (e.g., formic acid) |
| Detector | UV or Mass Spectrometer (MS) acs.org |
| Derivatization Agent (optional) | 3-Nitrophenylhydrazine (3-NPH) shimadzu.com |
Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is not chiral, its derivatives can be. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. libretexts.orgwikipedia.orgyoutube.com This is particularly important in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. youtube.com
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Common CSPs are based on polysaccharides like cellulose (B213188) and amylose, cyclodextrins, or proteins. libretexts.orgwikipedia.org The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. youtube.com For example, the enantiomers of 4-pentenoic acid derivatives have been separated using a Chiralcel OD-H column. thieme-connect.com
The development of a chiral separation method often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for resolving the enantiomeric pair. wikipedia.org
Biochemical and Biological Significance of Z Pent 3 Enoic Acid Excluding Human Clinical Applications
Role in Microbial Metabolism and Fermentation Processes
Short-chain fatty acids (SCFAs) are well-known products of microbial metabolism, particularly within the gut microbiome, where they result from the fermentation of dietary fibers. nih.govmdpi.comnih.gov These SCFAs, such as acetate (B1210297), propionate, and butyrate, play crucial roles in host-microbe interactions. nih.govmdpi.comnih.gov However, the specific role and presence of (Z)-pent-3-enoic acid in these complex microbial communities are not well-documented.
Biosynthesis and Degradation Pathways in Model Bacteria and Fungi
Detailed biosynthetic and degradation pathways for this compound in model organisms like Escherichia coli or Saccharomyces cerevisiae have not been specifically elucidated in the reviewed scientific literature.
In general, bacteria synthesize unsaturated fatty acids through two primary mechanisms: an oxygen-independent pathway involving specific dehydratases/isomerases and an oxygen-dependent pathway utilizing desaturase enzymes. nih.gov The oxygen-independent pathway in E. coli, for instance, involves the FabA enzyme, a β-hydroxydecanoyl-ACP dehydratase/isomerase, which creates a cis double bond in the growing fatty acid chain. It is conceivable that a similar enzymatic activity on a shorter acyl carrier protein (ACP) substrate could potentially lead to the formation of a precursor to this compound, though this has not been demonstrated.
Regarding degradation, the metabolism of unsaturated fatty acids often requires auxiliary enzymes to handle the non-standard intermediates that arise during β-oxidation. For a cis-Δ³ double bond, such as the one in this compound, an isomerase is typically required to convert it to a trans-Δ² double bond, which can then be processed by the core enzymes of the β-oxidation pathway. youtube.com An enzyme, cis-Δ³-enoyl-CoA isomerase, carries out this type of transformation, allowing the fatty acid to be fully metabolized. youtube.com While this pathway is known, its specific activity with (Z)-pent-3-enoyl-CoA has not been a subject of detailed study.
Fungi also possess mechanisms for metabolizing fatty acids. Some fungi utilize unspecific peroxygenases (UPOs) that can shorten the chain length of both saturated and unsaturated fatty acids. mdpi.com These enzymes can act on various positions of the fatty acid chain, leading to a variety of smaller dicarboxylic acids. mdpi.com It is plausible that this compound could be a substrate for such enzymes, but specific research is lacking.
Identification as a Metabolite in Non-Human Biological Systems
While this compound is listed in metabolomics databases and has been assigned a Metabolomics Workbench ID (55843), specific studies identifying it as a naturally occurring metabolite in non-human biological systems are not prominently featured in the available literature. nih.govlookchem.com Its presence and concentration in specific microbial, plant, or animal tissues remain to be characterized.
Interaction with Enzymes in Model Biological Systems
General statements from chemical suppliers suggest that this compound can act as a substrate for enzymes involved in oxidation and reduction reactions, but specific examples and detailed research are scarce.
Substrate Specificity for Hydrolases, Oxidoreductases, or Isomerases
There is a lack of specific data on the substrate specificity of hydrolases, oxidoreductases, or isomerases for this compound.
Hydrolases: Acyl-CoA synthetases are a class of enzymes that activate fatty acids by converting them to their CoA esters. An acyl-CoA synthetase from Gordonia sp. has been shown to catalyze the formation of CoA adducts of various short-chain carboxylates, including a fluorinated analogue of pentenoic acid (4,5,5-trifluoropent-4-enoic acid). acs.org This suggests that bacterial acyl-CoA synthetases may have the capability to activate this compound, which is the first step for its metabolism, but direct evidence is missing.
Oxidoreductases: The β-oxidation of unsaturated fatty acids involves a series of oxidoreductases. As mentioned, for a cis-Δ³ fatty acid, after isomerization to a trans-Δ² intermediate, enoyl-CoA hydratase (an oxidoreductase) would act upon it. youtube.com
Isomerases: As previously noted, an enzyme such as cis-Δ³-enoyl-CoA isomerase would be required to metabolize (Z)-pent-3-enoyl-CoA via β-oxidation. youtube.com The specificity of such enzymes for a short-chain substrate like (Z)-pent-3-enoyl-CoA has not been reported.
Molecular Mechanisms of Enzyme Inhibition or Activation
No specific research detailing the molecular mechanisms of enzyme inhibition or activation by this compound was found in the reviewed literature. Short-chain fatty acids can act as regulators of enzyme activity, but the specific effects of this compound are unknown.
Precursor or Intermediate in Natural Product Biosynthesis (e.g., Plant Secondary Metabolites, Insect Pheromones)
The biosynthesis of many natural products utilizes precursors derived from fatty acid metabolism.
Plant Secondary Metabolites: Plants produce a vast array of secondary metabolites, and some are derived from fatty acids. nih.govmdpi.com These pathways often involve the modification of common fatty acids like linoleic and linolenic acid. nih.gov While short-chain acyl-CoAs can be used as building blocks, there is no direct evidence in the reviewed literature implicating this compound or its CoA ester as a specific precursor or intermediate in the biosynthesis of plant secondary metabolites.
Insect Pheromones: Many insect pheromones, particularly in Lepidoptera, are fatty acid-derived compounds. nih.govfrontiersin.orgnih.gov The biosynthetic pathways typically involve the desaturation and chain-shortening of C16 or C18 fatty acids, followed by reduction, oxidation, or acetylation. nih.govfrontiersin.org While the production of a diverse array of pheromone structures is known, a role for this compound as a precursor or intermediate has not been identified in the surveyed literature.
Computational and Theoretical Chemistry Investigations of Z Pent 3 Enoic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are a fundamental tool for elucidating the intrinsic properties of a molecule like (Z)-pent-3-enoic acid. These in silico methods provide insights that complement experimental data, offering a molecular-level understanding of structure and reactivity.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be a powerful tool to explore the reactivity of this compound in various chemical transformations, such as isomerization, addition reactions, or esterification.
Calculation of Activation Energies and Reaction Paths
To study a specific reaction involving this compound, computational chemists would model the entire reaction pathway from reactants to products. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to find an initial guess for the TS geometry, which is then fully optimized. A frequency calculation on the TS structure would be performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Investigation of Solvent Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and mechanisms. The effect of a solvent on a reaction of this compound would be investigated using implicit or explicit solvent models.
The Polarizable Continuum Model (PCM) is a common implicit model where the solvent is treated as a continuous dielectric medium. Calculations of the reaction profile would be performed in the gas phase and then repeated using the PCM for various solvents (e.g., water, ethanol (B145695), DMSO). Comparing the activation energies and reaction energies in the gas phase versus in solution would provide critical insights into the role of the solvent in stabilizing or destabilizing reactants, transition states, and products.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its dynamics can be inferred from studies on analogous short-chain unsaturated carboxylic acids. These simulations provide insights into conformational changes, solvent interactions, and potential binding mechanisms with biomolecules.
Conformational Flexibility and Dynamics in Various Solvents
This compound, with its five-carbon backbone and a cis double bond between C3 and C4, possesses significant conformational flexibility. The primary degrees of freedom include rotation around the C2-C3 and C4-C5 single bonds, as well as the orientation of the carboxylic acid group.
Influence of Solvents:
The nature of the solvent is expected to have a profound impact on the conformational preferences of this compound.
Polar Protic Solvents (e.g., Water, Methanol): In aqueous environments, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. Water molecules are expected to form a dynamic hydration shell around the carboxyl head. MD simulations of similar short-chain carboxylic acids have shown that explicit solvent models are crucial for accurately capturing these interactions. nih.gov The presence of hydrogen bonding can stabilize specific conformations of the carboxyl group and influence the rotational barrier around the C-C single bonds. Studies on acetic acid have demonstrated that while the syn conformation of the carboxyl group is generally more stable in the gas phase, the anti conformation can be significantly stabilized by solvent interactions in aqueous solution. nih.gov This suggests that (Z)-pent-enoic acid likely exists as an equilibrium of multiple conformers in polar solvents, with the solvent mediating the transitions between them.
Polar Aprotic Solvents (e.g., Acetone, DMSO): In these solvents, which can accept hydrogen bonds but not donate them as effectively as protic solvents, the dimerization of carboxylic acids through hydrogen bonding is less favored. This can lead to a different distribution of conformers compared to protic solvents. The solvent's polarity will still influence the electrostatic interactions within the molecule.
Nonpolar Solvents (e.g., Benzene, Hexane): In nonpolar environments, intramolecular hydrogen bonding within the this compound molecule or the formation of intermolecular dimers through hydrogen bonding between two acid molecules becomes more probable. This self-association is a well-known characteristic of carboxylic acids in nonpolar media. researchgate.net The reduced interaction with the solvent allows for a greater exploration of conformations driven primarily by internal steric and electronic factors.
A hypothetical representation of the primary rotatable bonds influencing the conformation of this compound is presented below.
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-O-H | Torsion of the hydroxyl hydrogen | Influences hydrogen bonding propensity. |
| C3-C2-C(=O)-O | Rotation around the C2-C3 bond | Affects the orientation of the carboxyl group relative to the double bond. |
| C4-C3-C2-C | Rotation around the C3-C4 bond | Fixed due to the Z-double bond, creating a bend in the chain. |
| C5-C4-C3-C2 | Rotation around the C4-C5 bond | Determines the position of the terminal methyl group. |
This table is a generalized representation based on chemical principles, as specific computational data for this compound is not available.
Theoretical Interactions with Model Biomacromolecules (non-human, in silico studies)
While direct in silico studies of this compound with non-human biomacromolecules are scarce, general principles from studies on other short-chain fatty acids (SCFAs) can be extrapolated. The interaction of this compound with proteins would likely be governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Potential Interaction Modes:
Electrostatic and Hydrogen Bonding: The negatively charged carboxylate group (at physiological pH) can form strong salt bridges with positively charged amino acid residues such as lysine, arginine, and histidine on the surface of a protein. The carbonyl oxygen and hydroxyl group can also participate in hydrogen bonding with polar residues in a binding pocket.
Hydrophobic Interactions: The aliphatic portion of the molecule, including the ethyl group and the propenyl chain, can engage in van der Waals interactions with nonpolar amino acid side chains like leucine, isoleucine, valine, and phenylalanine within a hydrophobic binding cleft.
In silico docking and molecular dynamics simulations are the primary tools to investigate these interactions. A hypothetical docking study would involve placing the this compound molecule into the active or allosteric site of a target protein and calculating the binding energy and identifying key interacting residues. Subsequent MD simulations could then be used to assess the stability of the binding pose and the dynamic nature of the protein-ligand complex.
For instance, studies on the interaction of SCFAs with histone deacetylases (HDACs) have shown that the carboxylate group is crucial for coordinating with a zinc ion in the active site, while the aliphatic tail interacts with a hydrophobic tunnel. nih.gov Although this study focused on human HDACs, similar principles would apply to non-human orthologs.
A hypothetical summary of a theoretical interaction study with a model enzyme is provided below.
| Interacting Residue (Hypothetical) | Residue Type | Potential Interaction Type |
| Arginine (Arg) | Basic, Positively Charged | Salt bridge with carboxylate |
| Serine (Ser) | Polar, Uncharged | Hydrogen bond with carbonyl oxygen |
| Leucine (Leu) | Nonpolar, Aliphatic | Hydrophobic interaction with the alkyl chain |
| Phenylalanine (Phe) | Nonpolar, Aromatic | Hydrophobic interaction with the alkyl chain |
This table represents a hypothetical scenario based on the chemical properties of this compound and general protein-ligand interaction principles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (if applicable to non-clinical biological activities)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. For derivatives of this compound, QSAR models could be developed to predict various non-clinical biological activities, such as toxicity to aquatic organisms or inhibitory activity against a specific non-human enzyme.
The development of a robust QSAR model involves several key steps:
Data Collection: A dataset of this compound derivatives with experimentally measured biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These can be classified as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, electrotopological state indices.
3D descriptors: Molecular shape and volume, solvent-accessible surface area.
Quantum chemical descriptors: HOMO/LUMO energies, partial charges, dipole moment.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While no specific QSAR models for derivatives of this compound are reported in the literature, studies on other aliphatic carboxylic acids can provide insights into the types of descriptors that are likely to be important. For example, a QSAR study on the toxicity of aliphatic carboxylic acids to Tetrahymena pyriformis found that the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (ELUMO) were significant predictors of toxicity. nih.gov The log Kow describes the hydrophobicity of the molecule, while ELUMO relates to its electrophilicity and potential for undergoing reactions.
A hypothetical QSAR model for the ecotoxicity of this compound derivatives might take the following form:
log(1/EC50) = β0 + β1(log Kow) + β2(ELUMO) + ...
Where EC50 is the effective concentration causing a 50% response, and β are the regression coefficients.
A table of potential molecular descriptors that could be relevant for a QSAR study of this compound derivatives is presented below.
| Descriptor Class | Specific Descriptor Example | Potential Relevance to Biological Activity |
| Constitutional (1D) | Molecular Weight | General size of the molecule. |
| Topological (2D) | Wiener Index | Branching and compactness of the molecule. |
| Geometrical (3D) | Solvent Accessible Surface Area | The surface area available for interaction with the environment. |
| Quantum Chemical | Log P (octanol/water) | Hydrophobicity, influencing membrane permeability and transport. |
| Quantum Chemical | Dipole Moment | Polarity and potential for electrostatic interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |
This table is illustrative and based on general QSAR principles and findings for other carboxylic acids.
The development of such QSAR models would be valuable for predicting the biological activities of novel derivatives of this compound, thereby guiding the design of compounds with desired properties while minimizing potential adverse effects in non-clinical contexts.
Environmental Fate and Degradation Studies of Z Pent 3 Enoic Acid
Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments
The photodegradation of organic compounds is a significant process that influences their persistence in the environment. For (Z)-pent-3-enoic acid, its degradation under the influence of light, particularly in aqueous and atmospheric systems, is a key area of study.
In aqueous environments, the photodegradation of unsaturated carboxylic acids can be accelerated by the presence of photocatalysts like zinc oxide (ZnO). nih.gov Studies on similar compounds, such as fluorotelomer carboxylic acids, have shown that under UV light, degradation occurs, leading to the formation of shorter-chain carboxylic acids and inorganic ions. nih.gov For instance, the photodegradation of 5:3 fluorotelomer carboxylic acid using ZnO resulted in products like perfluoropentanoic acid and perfluorobutyric acid. nih.gov This suggests a pathway involving the cleavage of the carbon chain. Furthermore, the photodegradation of biodiesel, which contains unsaturated fatty acid methyl esters, in the presence of water and a photo-Fenton reaction system, leads to a significant reduction in the unsaturated ester content and the formation of short-chain fatty acids and aldehydes. scielo.br This indicates that the double bond in unsaturated acids is a reactive site for photodegradation.
In the atmosphere, volatile organic compounds (VOCs), including short-chain carboxylic acids, can undergo photochemical reactions. service.gov.uk These reactions are often initiated by photochemically generated oxidants, such as hydroxyl radicals. service.gov.uk The double bond in this compound would be susceptible to attack by these radicals, leading to its degradation. The products of such reactions can include smaller organic acids, aldehydes, and ketones. scielo.br
Microbial Biodegradation in Soil and Water Systems
Microbial activity is a primary driver for the degradation of organic compounds in soil and water. The biodegradability of this compound is a critical factor in determining its environmental persistence.
Various microorganisms have been shown to degrade hydrocarbons and related compounds. For example, Nocardia salmonicolor can catabolize 1-phenylalkanes, breaking them down into smaller acidic intermediates. scispace.com The degradation of cellulose (B213188) in anaerobic conditions by a variety of microbes also produces volatile fatty acids. researchgate.net
Research on the degradation of similar unsaturated structures provides insight into the potential microbial pathways for this compound. For instance, Pseudomonas putida mutants can utilize d-allylglycine (B555650) (2-amino-4-pentenoic acid), a structurally related compound, for growth. nih.gov The degradation pathway involves the formation of 2-keto-4-pentenoic acid as an intermediate. nih.gov This suggests that the degradation of this compound could proceed through the formation of keto acids.
The degradation of chlorinated biphenyls by bacteria like Burkholderia xenovorans and Rhodococcus sp. can yield pentanoic acid derivatives, which are then further degraded by other bacteria. mdpi.com This highlights the role of microbial consortia in breaking down complex organic molecules into simpler, more readily biodegradable compounds.
Potential metabolites from the microbial degradation of this compound could include shorter-chain fatty acids, alcohols, and eventually carbon dioxide and water through central metabolic pathways like the beta-oxidation cycle.
The enzymatic breakdown of unsaturated fatty acids is a well-established process. In the case of this compound, enzymes such as hydratases and dehydrogenases are likely involved.
A key enzyme in the degradation of d-allylglycine by Pseudomonas putida is 2-keto-4-pentenoic acid hydratase, which acts on the keto-enoic acid intermediate. nih.gov This enzyme shows higher activity towards the cis isomer of a related compound, suggesting a stereospecificity that could be relevant for the degradation of this compound. nih.gov
Furthermore, the photoenzymatic decarboxylation of various carboxylic acids, including unsaturated ones, has been demonstrated using fatty acid photodecarboxylase from Chlorella variabilis. acs.org This light-activated enzyme can convert carboxylic acids into their corresponding alkanes. While this is a specific reaction, it illustrates the diverse enzymatic capabilities for transforming carboxylic acids.
Enzymes involved in the beta-oxidation pathway are also central to the degradation of fatty acids. For unsaturated fatty acids like this compound, additional enzymes such as isomerases and reductases are typically required to handle the double bond and allow the molecule to enter the main beta-oxidation spiral.
Hydrolytic Stability and Transformation Pathways in Environmental Media
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For esters of carboxylic acids, hydrolysis is a significant degradation pathway, yielding the parent carboxylic acid and an alcohol. solubilityofthings.com While this compound itself is a carboxylic acid and not an ester, understanding hydrolysis is relevant as it can be formed from the hydrolysis of its corresponding esters present in the environment.
The rate of hydrolysis is influenced by pH and temperature. solubilityofthings.com It can be catalyzed by both acids and bases. solubilityofthings.comnih.gov Base-catalyzed hydrolysis, also known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process. nih.gov The presence of a double bond, as in β,γ-unsaturated esters, does not necessarily prevent saponification, and the reaction can proceed without isomerization to the α,β-unsaturated acid. sci-hub.se
The hydrolytic stability of this compound itself is high, as carboxylic acids are generally stable towards hydrolysis under typical environmental conditions. However, it can be formed from the breakdown of larger molecules. For instance, the alkaline degradation of cellulose produces various carboxylic acids, including 3-deoxy-2-C-(hydroxymethyl)-erythro-pentanoic acid. researchgate.net
Environmental Monitoring and Detection Strategies
Effective monitoring and detection are essential for understanding the distribution and concentration of this compound in the environment. As a volatile organic compound (VOC), several analytical techniques can be employed for its detection. aip.org
Common methods for monitoring VOCs in air and water involve sample collection followed by laboratory analysis. mdpi.com For air sampling, solid adsorbents like Tenax TA are often used to trap VOCs, which are then thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS). service.gov.ukrsc.org This technique allows for the identification and quantification of individual compounds. For water samples, techniques like purge and trap or solid-phase microextraction (SPME) can be used to extract the analyte before GC-MS analysis.
The use of unmanned aerial vehicles (UAVs) equipped with photoionization detectors (PIDs) and sampling systems represents an emerging technology for monitoring VOCs in the atmosphere, offering the ability to collect samples from various altitudes. mdpi.com
For the analysis of carboxylic acids specifically, derivatization is often employed to improve their chromatographic properties. For example, they can be converted to their corresponding esters before GC analysis. ucd.ie High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of non-volatile or thermally labile carboxylic acids. rsc.org
The following table summarizes potential analytical methods for the detection of this compound in environmental samples:
| Analytical Technique | Sample Matrix | Description |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | A highly sensitive and selective method for identifying and quantifying volatile organic compounds. Derivatization may be required for carboxylic acids. mdpi.comrsc.org |
| High-Performance Liquid Chromatography (HPLC) | Water | Suitable for the analysis of non-volatile or thermally unstable compounds. Can be coupled with UV or mass spectrometry detectors. rsc.org |
| Photoionization Detector (PID) | Air | A non-destructive detector often used in portable instruments for the real-time monitoring of total VOC concentrations. mdpi.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Air | Can detect and quantify a wide range of VOCs, including carboxylic acids, by their characteristic absorption of infrared radiation. service.gov.uk |
Potential Applications in Materials Science and Industrial Processes Excluding Clinical Applications
Use as a Monomer or Co-monomer in Polymer Synthesis
The presence of both a polymerizable double bond and a functional carboxylic acid group gives (Z)-pent-3-enoic acid potential as a monomer or co-monomer in the synthesis of advanced polymeric materials.
This compound and its derivatives are potential building blocks for creating biodegradable polymers. Research into related compounds, such as derivatives of 3-pentenoic acid and 2-hydroxy-3-pentenoic acid, has demonstrated their utility in synthesizing polyesters. smolecule.com The incorporation of such unsaturated acids into polymer backbones can lead to materials with enhanced mechanical strength and thermal stability. The ester linkages in polyesters derived from monomers like this compound would be susceptible to hydrolysis, contributing to the material's biodegradability. This makes it a person of interest for developing more environmentally friendly plastics.
The dual functionality of this compound allows it to be used for the functionalization of polymer backbones. The carboxylic acid group can be converted into various other functional groups, or it can be used to graft the molecule onto an existing polymer chain. The carbon-carbon double bond provides an additional reactive site for post-polymerization modification, a technique used to introduce specific properties into a polymer. This approach is valuable for creating polymers with tailored characteristics, where reactive handles are incorporated into the polymer structure before self-assembly. nih.gov
Precursor for Specialty Chemicals and Fine Chemicals Production
As a versatile organic building block, this compound can serve as a starting material for the synthesis of a variety of specialty and fine chemicals. Its structure can be modified through reactions like oxidation, reduction, and substitution to create more complex molecules.
The structural motif of this compound is found in various natural and synthetic compounds, including those used in the flavor and fragrance industry. Related unsaturated acids, such as 4-methylpent-3-enoic acid, are utilized as ingredients in perfumes. Esters derived from pentenoic acids are often noted for their fruity notes. For instance, but-3-enoic acid has been used in the synthesis of fragrant ester compounds. google.com This suggests that this compound could be a valuable intermediate for producing novel fragrance and flavor compounds. Furthermore, its capacity to serve as a building block for more complex molecules extends its potential use to the synthesis of agrochemical intermediates. lookchem.com
Role in Catalysis and Green Chemistry
In the pursuit of more sustainable chemical processes, this compound and its isomers are gaining attention, particularly in the context of biocatalysis and the utilization of renewable feedstocks.
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. mdpi.commdpi.comresearchgate.net this compound, with its functional groups, is a potential substrate for various biocatalytic transformations. Enzymes can target the double bond or the carboxylic acid for specific modifications. The stereochemistry of the substrate is often crucial for enzyme activity, with the Z-configuration potentially leading to unique reactivity compared to its E-isomer. mdpi.com
A significant area of research in green chemistry involves the conversion of biomass-derived γ-valerolactone (GVL) into a mixture of pentenoic acid isomers. researchgate.net This mixture can then be transformed into high-value chemicals, including adipic acid, a key monomer for nylon production. researchgate.net This positions pentenoic acids as important bio-based intermediates in creating a more sustainable chemical industry. The use of enzyme cascades, which involve multiple enzymes carrying out reactions in sequence, represents a further advancement in biocatalysis for synthesizing complex molecules from simple precursors. nih.gov
Development of Sustainable Production Methods for Derivatives
The global shift towards a circular economy and sustainable manufacturing has catalyzed significant research into green chemistry and the utilization of renewable feedstocks for chemical production. rsc.org In this context, biomass-derived platform chemicals are pivotal for replacing conventional petrochemical routes. researchgate.net this compound and its isomers, derivable from lignocellulosic biomass, are emerging as valuable intermediates for producing monomers and polymers, driving the development of innovative and sustainable production methods for their derivatives. acs.org
A primary sustainable pathway begins with γ-valerolactone (GVL), a versatile platform chemical derived from the lignocellulose components of biomass. acs.org Through an acid-catalyzed reactive distillation process, GVL can be converted into a mixture of pentenoic acid (PEA) isomers with high purity (>90%) and selectivity (>97%). researchgate.net This mixture serves as a feedstock for various valuable derivatives.
Catalytic Conversion to Dicarboxylic Acids
One of the most significant applications for pentenoic acid derivatives is in the production of dicarboxylic acids, which are monomers for widely used polymers like polyamides and polyesters. researchgate.net Sustainable catalytic routes have been developed to convert PEAs into compounds like adipic acid, a key precursor for nylon. researchgate.net
Key catalytic strategies include:
Hydroxycarbonylation: This process converts PEAs directly to adipic acid with high selectivity using a palladium-diphosphine catalyst and a co-catalyst like methanesulfonic acid. researchgate.net
Self-Metathesis: This reaction yields C6–C8 unsaturated dicarboxylic acids. Subsequent hydrogenation can produce a mixture of adipic acid, pimelic acid, and suberic acid. researchgate.net
Ethenolysis followed by Metathesis: Subjecting the PEA mixture to ethenolysis produces acrylic acid, 3-butenoic acid, and 4-pentenoic acid. The self-metathesis of the resulting 3-butenoic acid can yield β-hydromuconic acid with over 99% selectivity, which is then hydrogenated to adipic acid. researchgate.net
These methods represent a significant advancement towards producing bio-based polyamides, reducing the reliance on petroleum and energy-intensive conventional processes involving nitric acid. researchgate.net
Table 1: Catalytic Conversion of Pentenoic Acids (PEAs) to Dicarboxylic Acid Monomers
| Catalytic Route | Reactant(s) | Key Catalyst/Reagent | Product(s) | Significance | Reference |
| Hydroxycarbonylation | Pentenoic Acids (PEAs) | Palladium-diphosphine catalyst | Adipic Acid | High selectivity conversion to a key nylon monomer. | researchgate.net |
| Self-Metathesis | Pentenoic Acids (PEAs) | Metathesis catalyst | C6-C8 Unsaturated Dicarboxylic Acids | Creates a range of dicarboxylic acids for various polymers. | researchgate.net |
| Ethenolysis & Metathesis | PEAs, Ethene | Metathesis catalyst | β-Hydromuconic Acid | Highly selective route to an adipic acid precursor. | researchgate.net |
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. unimi.it Enzymes can operate under mild conditions, reducing energy consumption and waste generation. For derivatives of pentenoic acids, biocatalytic methods are being explored to achieve high enantioselectivity and yield.
Kinetic Resolution: Biocatalytic approaches using enzymes such as lipases enable the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively hydrolyze esters of pentenoic acid, allowing for the separation of specific isomers. This is crucial for producing enantiopure building blocks for specialized polymers or fine chemicals.
Chemoenzymatic Halocyclization: A chemoenzymatic process has been developed for the halolactonization of 4-pentenoic acid. This method uses a vanadium-dependent chloroperoxidase (VCPO) to generate hypohalites in situ from hydrogen peroxide and a halide salt. acs.org The resulting halolactone can be a precursor for further functionalization. This process has been successfully scaled up to a preparative, multi-liter scale. acs.org
Engineered Enzymes: Genetically engineered enzymes are being developed to have altered specificity for particular substrates. For example, an engineered lactate (B86563) dehydrogenase from Bacillus stearothermophilus has been used for the enantioselective reduction of a keto acid derivative, 4-methyl-2-oxopent-3-enoic acid, demonstrating the potential for creating highly specific biocatalysts for complex transformations. researchgate.net
Table 2: Research Findings in Biocatalytic Production of Pentenoic Acid Derivatives
| Biocatalytic Method | Enzyme | Substrate | Product/Result | Research Finding | Reference |
| Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Ethyl 3-pentenoate | Enriched (Z)-enantiomer | The enzyme preferentially hydrolyzes the (E)-ester, allowing for the enrichment of the (Z)-isomer in the unreacted substrate. | |
| Chemoenzymatic Halocyclization | Vanadium-dependent chloroperoxidase (VCPO) | 4-Pentenoic Acid | Bromolactone | Successful scale-up to a 10-liter reaction volume, yielding over 90% conversion to products. | acs.org |
| Asymmetric Reduction | Engineered Lactate Dehydrogenase | 4-Methyl-2-oxopent-3-enoic acid | (S)-2-hydroxy-4-methylpent-3-enoic acid | Achieved 91% isolated yield with an enantiomeric excess of at least 99%. | researchgate.net |
These developing catalytic and biocatalytic routes underscore the potential of this compound and its related isomers as key platform molecules in a sustainable chemical industry. By leveraging renewable biomass feedstocks and green chemistry principles, these methods pave the way for the production of high-value derivatives for materials science and other industrial applications with a significantly reduced environmental footprint. researchgate.netacs.org
Future Research Directions and Unexplored Avenues for Z Pent 3 Enoic Acid
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The synthesis of (Z)-pent-3-enoic acid with high stereochemical purity remains a critical area of research. Current methods often rely on established reactions like the Wittig reaction and the partial hydrogenation of alkynes using catalysts such as Lindlar's catalyst. However, achieving high Z-selectivity necessitates careful optimization of reaction parameters including temperature, solvent, and the specific catalyst or ligands employed. For instance, the use of bulky phosphine (B1218219) ligands in the Wittig reaction can sterically favor the formation of the Z-isomer.
Future research will likely focus on developing more robust and efficient catalytic systems that offer higher yields and stereoselectivity under milder conditions. This includes the exploration of novel transition metal catalysts and the design of chiral ligands to influence the stereochemical outcome of the reaction. Furthermore, enzymatic and chemo-enzymatic approaches could provide highly specific and environmentally benign alternatives to traditional chemical synthesis. The development of continuous flow processes for the synthesis of this compound could also enhance efficiency and scalability.
Comprehensive Mechanistic Studies of Under-explored Reactions and Transformations
While the fundamental reactivity of this compound is understood, the mechanisms of many of its reactions, particularly those involving its double bond and carboxylic acid functionality in concert, are not fully elucidated. Future investigations will likely delve into the mechanistic details of various transformations. For example, understanding the precise mechanism of palladium-catalyzed isomerization from the (Z) to the (E) isomer, which can proceed through a π-allyl intermediate, is crucial for controlling stereochemistry in synthetic applications.
Mechanistic studies on the iron-catalyzed α-amination of related unsaturated carboxylic acids have shown that the reaction can proceed via a radical mechanism, leading to Z/E isomerization. researchgate.net Similar detailed investigations into the reactions of this compound, employing techniques such as kinetic isotope effect studies, computational modeling, and in-situ spectroscopic analysis, will provide a deeper understanding of its reactivity. This knowledge is essential for designing new reactions and for optimizing existing ones to achieve desired outcomes with high selectivity.
Further Exploration of New Biological Roles in Diverse Model Organisms
The biological significance of this compound and its derivatives is an emerging field of study. While some unsaturated fatty acids are known to be incorporated into bioactive lipopeptides with antimicrobial and cytotoxic activities, the specific roles of this compound are not well-defined. mdpi.com Future research should focus on exploring its potential biological activities in a wide range of model organisms, from bacteria and fungi to more complex systems like Drosophila melanogaster and zebrafish. mdpi.com
This exploration could uncover novel metabolic pathways where this compound acts as a substrate or an intermediate. Additionally, investigating its interactions with various enzymes and receptors could reveal new therapeutic targets. nih.gov For instance, studies on similar compounds suggest potential antioxidant, anti-inflammatory, and antimicrobial effects that warrant investigation for this compound itself. ontosight.ai The use of advanced "omics" technologies, such as metabolomics and proteomics, will be instrumental in identifying the biological networks influenced by this compound.
| Organism Type | Potential Research Focus |
| Bacteria | Screening for antimicrobial activity against pathogenic strains. |
| Fungi | Investigating antifungal properties and effects on fungal development. |
| Drosophila melanogaster | Studying effects on development, lifespan, and neurological function. |
| Zebrafish | Assessing developmental toxicity and potential cardiovascular effects. |
| Cell Cultures | Investigating cytotoxicity against cancer cell lines and mechanisms of action. nih.gov |
Advanced Materials Applications and Polymer Science Utilizing this compound
The unique structure of this compound makes it an interesting candidate for the development of novel polymers and advanced materials. The presence of both a polymerizable double bond and a functional carboxylic acid group allows for the creation of functional polymers with tailored properties. Future research could explore its use as a monomer in polymerization reactions to produce polyesters and other polymers. The cis-configuration of the double bond can influence the polymer's microstructure and, consequently, its physical properties such as crystallinity, thermal stability, and mechanical strength.
Furthermore, the carboxylic acid group provides a handle for post-polymerization modification, enabling the introduction of other functional groups or the cross-linking of polymer chains. This could lead to the development of smart materials that respond to environmental stimuli such as pH or temperature. Applications could range from biodegradable plastics and hydrogels for biomedical applications to specialized coatings and adhesives.
Integration with Artificial Intelligence and Machine Learning for Prediction of Reactivity and Properties
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate research on this compound. ijhespub.org ML models can be trained on existing chemical data to predict the reactivity of the molecule in various reactions, helping to guide experimental design and identify promising synthetic routes. cmu.edu These models can also predict a wide range of physicochemical and biological properties, including solubility, toxicity, and potential bioactivity, thus prioritizing experimental efforts. encyclopedia.pub
Q & A
Q. What are the standard methods for synthesizing (Z)-pent-3-enoic acid, and how do reaction conditions influence stereoselectivity?
this compound is typically synthesized via stereoselective methods such as the Wittig reaction or catalytic hydrogenation of alkynes. To favor the Z-isomer, reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., Lindlar catalyst for partial hydrogenation) must be optimized. For example, using a bulky phosphine ligand in the Wittig reaction can sterically hinder the formation of the E-isomer . Researchers should include controls for stereochemical purity, such as chiral chromatography or NMR analysis of coupling constants in the double bond region (J ≈ 10–12 Hz for Z-configuration) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Key analytical methods include:
- NMR Spectroscopy : The Z-configuration is confirmed by coupling constants (J) between protons on the double bond (typically 10–12 Hz for cis isomers). The carboxyl proton (COOH) appears as a broad peak near δ 12 ppm in H NMR.
- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid group, while C=C stretching appears around 1640 cm.
- Mass Spectrometry : Molecular ion peaks at m/z 114 (CHO) and fragmentation patterns help validate the structure .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound is polar due to the carboxylic acid group, making it soluble in polar solvents like water, ethanol, or DMSO. However, prolonged exposure to light or heat may induce isomerization to the E-form. Researchers should store it in inert atmospheres at low temperatures (4°C) and monitor purity via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of this compound in asymmetric synthesis?
Chiral resolution techniques include:
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
- Chiral Auxiliaries : Use of Evans oxazolidinones to induce stereoselectivity during synthesis.
- Chromatographic Methods : Chiral stationary phases (e.g., cellulose-based columns) for HPLC separation. Researchers must validate enantiomeric excess (ee) using polarimetry or chiral GC .
Q. How does the Z-configuration influence the reactivity of pent-3-enoic acid in Diels-Alder reactions?
The Z-isomer’s spatial arrangement affects electron density distribution, altering regioselectivity and reaction rates. Computational studies (DFT calculations) predict higher reactivity in Z-isomers due to enhanced orbital overlap. Experimental validation involves comparing reaction yields and product distributions between Z and E isomers under identical conditions .
Q. What experimental designs are optimal for studying the acid’s role in biochemical pathways?
- In Vitro Enzyme Assays : Test interactions with enzymes like lipoxygenases or acyl-CoA synthetases. Control variables include pH (carboxylic acid ionization) and substrate concentration.
- Isotopic Labeling : C-labeled this compound tracks metabolic incorporation into lipid derivatives.
- Knockout Models : CRISPR/Cas9-modified organisms lacking target enzymes to isolate the compound’s effects .
Q. How can contradictions in reported thermodynamic properties of this compound be addressed?
Discrepancies in melting points or ΔH values may arise from impurities or measurement techniques. Researchers should:
Q. What computational models predict the environmental behavior of this compound?
Molecular dynamics simulations (e.g., GROMACS) assess biodegradation rates or toxicity in aquatic systems. Parameters include LogP (partition coefficient) and pKa (acid dissociation). Validate predictions with experimental LC-MS/MS data on degradation byproducts .
Methodological Guidance
How should researchers formulate hypothesis-driven questions for studying this compound?
Use frameworks like PICO(T) :
- Population : Reaction systems or biological models.
- Intervention : Variable (e.g., catalyst type, pH).
- Comparison : E-isomer or analogous acids.
- Outcome : Yield, stereoselectivity, or metabolic flux.
- Time : Reaction duration or stability over time. This ensures questions are specific, measurable, and aligned with existing literature .
Q. What protocols ensure reproducibility in studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
